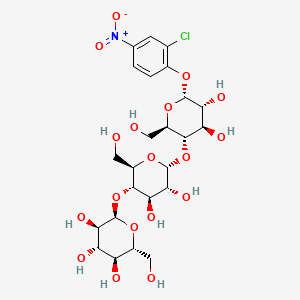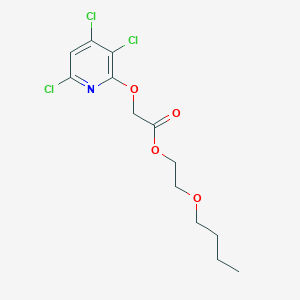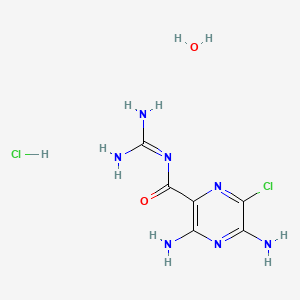
2-Chloro-4-nitrophenyl a-D-maltotrioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-nitrophenyl α-D-maltotrioside, also known as CNP-G3, is a colorimetric substrate for α-amylases . It has been used to characterize the activity of human pancreatic or salivary amylase . The empirical formula is C24H34ClNO18 and the molecular weight is 659.98 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrophenyl α-D-maltotrioside can be represented by the SMILES string: OC[C@H]1OC@HC@@HC@HO[C@H]3C@HC@@HC@HOc4ccc(cc4Cl)N+=O)C@HC@@H[C@@H]1O .Chemical Reactions Analysis
Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released from 2-Chloro-4-nitrophenyl α-D-maltotrioside . This can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .Physical And Chemical Properties Analysis
2-Chloro-4-nitrophenyl α-D-maltotrioside is a powder or crystal form substance . It has a quality level of 200 and an assay of ≥95% (HPLC) . The storage temperature is −20°C .Scientific Research Applications
Amylase Measurement : 2-Chloro-4-nitrophenyl maltotrioside (CNP-G3) was found effective for measuring amylase activity in serum without auxiliary enzymes. This method demonstrated greater sensitivity, longer reagent stability, and minimal pH effects compared to other methods (Foo & Bais, 1998).
Direct Alpha-Amylase Assay : A direct colorimetric assay for alpha-amylase was developed using 2-chloro-4-nitrophenyl-alpha-maltotrioside. This method was found to be easily automated, with rapid color development and linear kinetics (Winn-Deen et al., 1988).
Evaluation of Alpha-Amylase Assay : An IFCC method adapted for alpha-amylase using 2-chloro-4-nitrophenyl-α-D-maltotrioside was shown to be effective for routine work. The assay had a consistent conversion rate of substrate to product, and demonstrated minimal interference from common substances like bilirubin or glucose (Lorentz et al., 1999).
Transglycosylation Activity in Human Salivary α-Amylase : The use of maltotrioside in the study of transglycosylation activity was shown, with a mutant form of human salivary alpha-amylase transferring maltose and maltotriose residues from a maltotetraose donor onto different p-nitrophenyl glycosides (Remenyik et al., 2003).
Serum α-Amylase Determination : 2-Chloro-4-nitrophenyl-α-D-maltotrioside was used as a substrate for determining the catalytic concentration of α-amylase in serum. The method proved sensitive, precise, and free from interference by various substances, with good correlation with other established methods (Gella et al., 1997).
Fluorescence-Quenched Assays for α-Amylase : The preparation of 2′- and 2″-O-acylated maltotrioside derivatives was reported for use in fluorescence-quenched assays of α-amylase. These derivatives carried a quenching group and a fluorescent donor, providing an innovative approach for α-amylase assay (Ferro et al., 1994).
Mechanism of Action
Safety and Hazards
The safety information indicates that 2-Chloro-4-nitrophenyl α-D-maltotrioside is a combustible solid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYNUOXSFGLNX-XFNLHOCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl a-D-maltotrioside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B7943502.png)







![tetrasodium;[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7943560.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B7943567.png)


